4-Methyl-1,3-thiazole-2-carbohydrazide
Overview
Description
L-cysteine sulfinic acid: is an organic compound with the nominal formula HO₂SCH₂CH(NH₂)CO₂H. It is a rare example of an amino acid bearing a sulfinic acid functional group. This compound is a white solid that is soluble in water and exists as a zwitterion at neutral pH. It is an intermediate in cysteine metabolism and is synthesized by the conversion of sulfur to sulfinic acid in cysteine by the enzyme cysteine dioxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-cysteine sulfinic acid can be synthesized by the direct oxidation of the corresponding cysteine thiol. This process involves the use of reactive oxygen species to convert cysteine thiols (Cys-SH) to cysteine sulfinic acid (Cys-SO₂H). The structure of the synthesized compound can be established by X-ray crystallographic analysis .
Industrial Production Methods: the synthesis typically involves the enzymatic conversion of cysteine to cysteine sulfinic acid using cysteine dioxygenase .
Chemical Reactions Analysis
Types of Reactions: L-cysteine sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form cysteine sulfonic acid.
Reduction: It can be reduced back to cysteine.
Decarboxylation: The compound can be decarboxylated to form hypotaurine, which is subsequently oxidized to taurine.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species are commonly used for the oxidation of cysteine to cysteine sulfinic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce cysteine sulfinic acid back to cysteine.
Decarboxylation: Enzymatic decarboxylation using sulfinoalanine decarboxylase.
Major Products Formed:
Oxidation: Cysteine sulfonic acid.
Reduction: Cysteine.
Decarboxylation: Hypotaurine and taurine.
Scientific Research Applications
L-cysteine sulfinic acid has several scientific research applications, including:
Medicine: L-cysteine sulfinic acid is a putative excitatory amino acid with neurotransmitter functionality.
Industry: The compound is used in the fluorescence measurement of cysteine oxidation.
Mechanism of Action
L-cysteine sulfinic acid exerts its effects through several mechanisms:
Neurotransmitter Functionality: It acts as an excitatory amino acid and agonist of metabotropic glutamate receptors (mGluRs).
Cardiovascular Regulation: The compound regulates cardiovascular functions by decreasing mean arterial blood pressure and heart rate when microinjected into the nucleus tractus solitarius (NTS) of rats.
Oxidative Stress Response: L-cysteine sulfinic acid is involved in the oxidative stress response by being formed via oxidation of L-cysteine by reactive oxygen species.
Comparison with Similar Compounds
L-cysteine sulfinic acid can be compared with other sulfur-containing amino acids, such as:
L-cysteic acid: An analogue of cysteine sulfinic acid, used in studies of excitatory amino acids in the brain.
L-homocysteine sulfinic acid: Another sulfur-containing amino acid with similar neuroexcitatory properties.
L-homocysteic acid: A compound with similar biological activity and neuroexcitatory properties.
Uniqueness: L-cysteine sulfinic acid is unique due to its role as an intermediate in cysteine metabolism and its involvement in both neurotransmission and cardiovascular regulation. Its ability to act as an excitatory amino acid and its involvement in oxidative stress response further highlight its distinct properties .
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXWBFGOEMMEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459360 | |
Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-76-5 | |
Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.